Protostemotinine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

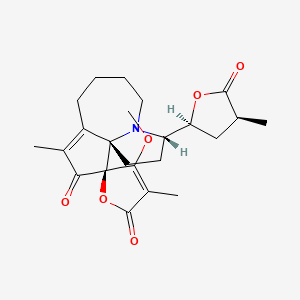

Protostemotinine is an alkaloid isolated from the roots of Stemona japonica . It is used for scientific research or drug declaration .

Molecular Structure Analysis

Protostemotinine has a molecular formula of C23H29NO6 . Its average mass is 415.479 Da and its monoisotopic mass is 415.199493 Da . It has 5 defined stereocentres .

Physical And Chemical Properties Analysis

Protostemotinine has a density of 1.3±0.1 g/cm^3, a boiling point of 690.7±55.0 °C at 760 mmHg, and a flash point of 371.5±31.5 °C . It has 7 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds . Its ACD/LogP is 1.86 .

Scientific Research Applications

Genetic and Physiological Studies in Plants and Microalgae

Protoplasts, which are wall-less plant or microbial cells, are essential in physiological, genetic, and biochemical studies. They are crucial in genetic improvement programs, including somaclonal and gametoclonal variation, gene transfer, cell fusion, and cloning selected phenotypes from single cells. Protoplasts and cell suspension cultures have been used in research involving nitrogen nutrition and assimilation and the effects of simulated water stress on osmotic adjustment in plants (Kirby & David, 1988), (Echeverri et al., 2019).

Biotechnological Perspectives

Protoplasts provide a unique single-cell system for various biotechnological applications. They are used in genomics, proteomics, and metabolomics. Techniques such as electrostimulation and exposure to surfactants and respiratory gas carriers like perfluorochemicals and hemoglobin have been explored to maximize the efficiency of protoplast-to-plant systems. Protoplasts are also exploited in studies involving membrane function, cell structure, pharmaceutical product synthesis, and toxicological assessments (Davey et al., 2005).

Chemical Analysis

Protostemotinine has been isolated and identified as one of the compounds from the roots of Stemona sessilifolia. This compound, along with others isolated from the same species, contributes to the plant's chemical profile, which could have implications for pharmacological and other scientific applications (Wen, Shou, & Xiao, 2005).

Molecular and Cellular Research

Protoplasts are used in molecular and cellular research, providing insights into fundamental processes such as cell division, differentiation, and response to stress. They serve as an effective tool for functional genomics and cell fusion breeding, aiding in the understanding of physiological and molecular mechanisms in various organisms (Zhang et al., 2022).

Mechanism of Action

Target of Action

Protostemotinine is an alkaloid isolated from the roots and rhizomes of Stemona sessilifolia The primary targets of Protostemotinine are currently not well-defined in the literature

Mode of Action

It is known that Protostemotinine interacts with its targets, but the exact nature of these interactions and the resulting changes at the cellular level are still under investigation .

Pharmacokinetics

Understanding these properties is crucial for determining the bioavailability of Protostemotinine and its overall effect in the body .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound

properties

IUPAC Name |

(1S,4S,13S)-4'-methoxy-3',11-dimethyl-4-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[5-azatricyclo[8.3.0.01,5]tridec-10-ene-13,5'-furan]-2',12-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO6/c1-12-11-17(29-20(12)26)16-8-9-22-15(7-5-6-10-24(16)22)13(2)18(25)23(22)19(28-4)14(3)21(27)30-23/h12,16-17H,5-11H2,1-4H3/t12-,16-,17-,22-,23+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYPPFSYUDCEQR-NMXNWEJOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(OC1=O)C2CCC34N2CCCCC3=C(C(=O)C45C(=C(C(=O)O5)C)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](OC1=O)[C@@H]2CC[C@]34N2CCCCC3=C(C(=O)[C@@]45C(=C(C(=O)O5)C)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is known about the structural characteristics of Protostemotinine?

A1: Protostemotinine's structure has been elucidated using spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) spectroscopy. [, ] While its exact molecular formula and weight are not explicitly reported in the provided abstracts, these can be determined from its chemical structure. Further details on its spectroscopic data, such as characteristic NMR shifts, can be found in the referenced studies. Additionally, one study confirms the successful determination of its crystal structure. []

Q2: What other compounds are found alongside Protostemotinine in Stemona sessilifolia?

A2: Research indicates that Stemona sessilifolia contains a variety of other compounds in addition to Protostemotinine. Some of these include:

- Stemospironine: Identified in both studies, this alkaloid is frequently found alongside Protostemotinine. [, ]

- Stilbostemin B and D: These compounds belong to the bibenzyl class and were isolated in one of the studies. []

- 4'-Methylpinosylvin: This stilbene derivative was also found in the same study as the Stilbostemins. []

- Various other compounds: Other identified compounds include sesamin, fatty acid glycerin monoesters, β-sitosterol, (-)-syringaresinol-4-O-β-D-glucopyranoside, benzoic acid, vanillic acid, daucosterol, and stigmasterol. [, ]

Q3: Are there any known analytical methods for detecting and quantifying Protostemotinine?

A3: While the provided abstracts don't detail specific analytical techniques for Protostemotinine, it's likely that researchers employed a combination of chromatography and spectroscopy. Column chromatography, often using silica gel or macroporous resin, is commonly used to isolate and purify compounds from plant extracts. [, ] Subsequent identification and structural analysis likely involve techniques such as NMR and mass spectrometry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Benzyl-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B596308.png)

![(3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B596313.png)

![3-chloro-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B596327.png)